

Essential Safety and Logistical Information for Handling eCF506-d5

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Compound of Interest

Compound Name: eCF506-d5

Cat. No.: B12371899

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This document provides crucial safety protocols and logistical information for the handling and disposal of **eCF506-d5**, a deuterated analog of the potent YES1/SRC kinase inhibitor, eCF506. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and maintain compound integrity.

Chemical and Physical Properties

A summary of the key quantitative data for eCF506, the non-deuterated parent compound, is provided below. The properties of **eCF506-d5** are expected to be nearly identical.

Property	Value	Source
Molecular Formula	C ₂₆ H ₃₃ D ₅ N ₈ O ₃	-
Molecular Weight	515.7 g/mol	Calculated
Appearance	Light-yellow solid	[1]
Purity	≥98.0%	[1]

Solubility

Solvent	Solubility	Notes	Source
DMSO	62.5 mg/mL (122.40 mM)	Requires sonication	[2]
Ethanol	93 mg/mL (182.12 mM)	-	-
Water	Insoluble	-	[3]

Storage and Stability

Proper storage is critical to maintain the stability and efficacy of **eCF506-d5**.

Form	Storage Temperature	Stability	Source
Powder	-20°C	3 years	[2][4]
4°C	2 years	[2]	
In Solvent	-80°C	2 years	[4][5]
-20°C	1 year	[4][5]	

Personal Protective Equipment (PPE)

Due to the potent nature of this compound and the lack of comprehensive toxicological data, strict adherence to PPE protocols is mandatory to minimize exposure risk.

Protection Type	Recommended Equipment
Eye/Face Protection	Chemical safety goggles or face shield.
Skin Protection	Nitrile gloves (double-gloving is recommended), lab coat, and protective sleeves. Ensure full coverage of exposed skin.
Respiratory Protection	For handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with an appropriate particulate filter is required.
Hand Protection	Chemically resistant gloves (e.g., nitrile) should be worn at all times. Change gloves immediately if contaminated.

Operational and Disposal Plan

A systematic approach to handling and disposal is essential for laboratory safety and environmental protection.

Handling Procedures:

- Preparation: All handling of the solid compound and preparation of stock solutions should be conducted in a certified chemical fume hood or a glove box to avoid inhalation of the powder.
- Weighing: Use a dedicated, calibrated analytical balance within the containment area.
- Dissolution: When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing. As noted, sonication may be required for complete dissolution in DMSO.[\[2\]](#)
- Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use vials for storage.[\[5\]](#)

Disposal Plan:

- Waste Categorization: All materials contaminated with **eCF506-d5**, including pipette tips, vials, and gloves, should be treated as hazardous chemical waste.

- **Solid Waste:** Collect all contaminated solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.
- **Liquid Waste:** Unused solutions containing **eCF506-d5** should be collected in a labeled, sealed hazardous waste container. Do not dispose of down the drain.
- **Decontamination:** All surfaces and equipment should be thoroughly decontaminated after use with an appropriate cleaning agent.
- **Final Disposal:** All hazardous waste must be disposed of through an approved institutional or commercial hazardous waste management service.

Experimental Protocols

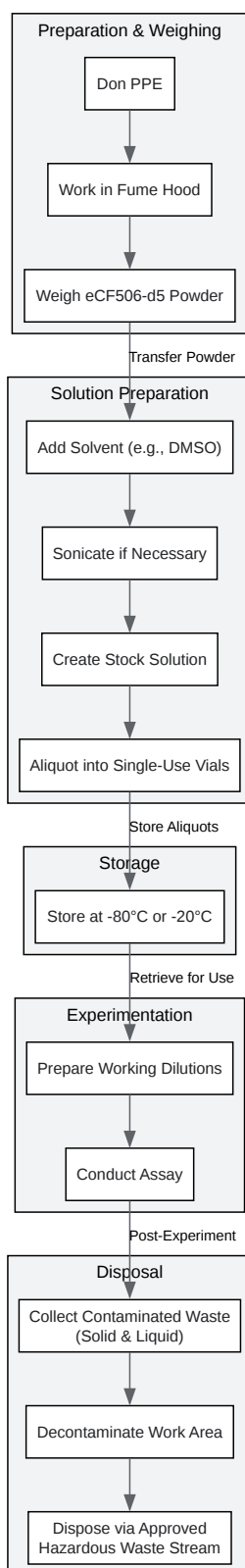
The following is a representative protocol for an in vitro cell migration (scratch) assay, based on methodologies described for the parent compound, eCF506.^[2]

Cell Migration Scratch Assay:

- **Cell Seeding:** Plate MDA-MB-231 cells in a 96-well plate at a density that will form a confluent monolayer within 24 hours.
- **Monolayer Formation:** Incubate the cells at 37°C and 5% CO₂ until a confluent monolayer is achieved.
- **Scratch Wound:** Using a p200 pipette tip or a dedicated scratch-wound instrument, create a uniform scratch down the center of each well.
- **Cell Washing:** Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
- **Compound Treatment:** Prepare serial dilutions of **eCF506-d5** in the appropriate cell culture medium. The final concentration of the DMSO vehicle should be kept constant across all wells (e.g., 0.1% v/v).^[2] A suggested starting concentration for eCF506 is 10 nM.^[2]
- **Image Acquisition (Time 0):** Immediately after adding the treatment medium, capture initial images of the scratch wounds using an automated imaging system (e.g., IncuCyte-ZOOM).^[2]

- Incubation and Monitoring: Incubate the plate at 37°C and 5% CO₂ and capture images at regular intervals (e.g., 6, 12, and 24 hours) to monitor cell migration into the scratch area.[\[2\]](#)
- Data Analysis: Quantify the rate of cell migration by measuring the change in the width of the scratch wound over time using image analysis software.

Visual Workflow for Handling eCF506-d5



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Caption: Workflow for the safe handling of **eCF506-d5** from preparation to disposal.

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